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Compound of Interest

Compound Name: H-MET-TRP-OH
CAS No.: 60535-02-6
Cat. No.: B1676391
Get Quote
. J

This guide provides a comprehensive overview of the spectroscopic properties of
Methionyltryptophan (Met-Trp), a dipeptide composed of methionine and tryptophan. This
document is intended for researchers, scientists, and professionals in drug development who
utilize spectroscopic techniques for the characterization of peptides. We will delve into the
theoretical underpinnings and practical considerations for analyzing Met-Trp using various
spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS).

Molecular and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the basic properties of
Methionyltryptophan.
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Property Value Source
Molecular Formula C16H21N303S [1]
Molecular Weight 335.42 g/mol [1]
CAS Number 60535-02-6 [1]

_ CSCCC(C(=O)NC(CC1=CNC2
Canonical SMILES [2]
=CC=CC=C21)C(=0)O)N

A dipeptide composed of

methionine and tryptophan,
Description often resulting from the

incomplete breakdown of

proteins.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of molecules
containing chromophores. In the case of Methionyltryptophan, the aromatic indole ring of the
tryptophan residue is the primary chromophore responsible for its characteristic UV
absorbance.

Principles of UV-Vis Absorption by Methionyltryptophan

The tryptophan residue in Met-Trp absorbs UV radiation, leading to the excitation of Tt electrons
within the indole ring to higher energy orbitals (1t — 1t* transitions). The wavelength of
maximum absorbance (Amax) is sensitive to the chemical environment of the chromophore.
While specific experimental spectra for Methionyltryptophan are not readily available in public
databases, the expected Amax can be inferred from the known properties of tryptophan-
containing peptides. For peptides and proteins, the absorbance at 280 nm is commonly used to
determine their concentration, primarily due to the contribution of tryptophan and, to a lesser
extent, tyrosine residues.[3]

Expected Spectroscopic Parameters

Based on the analysis of various tryptophan-containing peptides, the following UV-Vis
characteristics are anticipated for Methionyltryptophan in an aqueous solution:

© 2026 BenchChem. All rights reserved. 2/15 Tech Support


https://immunomart.com/product/methionyltryptophan/
https://immunomart.com/product/methionyltryptophan/
https://immunomart.com/product/methionyltryptophan/
https://np-mrd.org/natural_products/NP0136584
https://immunomart.com/product/methionyltryptophan/
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/uvn-peptide-analysis-app-note-mcs-an1180-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Expected Value Rationale

Characteristic absorbance of

Amax ~280 nm ) )
the indole ring of tryptophan.
Based on the molar extinction
Molar Extinction Coefficient (g) ~5600 M~icm™? coefficient of free tryptophan at

280 nm.

It is important to note that the precise Amax and € can be influenced by factors such as pH,
solvent polarity, and the conformation of the dipeptide in solution.[4]

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of
Methionyltryptophan.

Materials:

Methionyltryptophan sample

Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

UV-transparent cuvettes (e.g., quartz)

UV-Vis spectrophotometer
Procedure:

o Sample Preparation: Prepare a stock solution of Methionyltryptophan of a known
concentration (e.g., 1 mg/mL) in the desired solvent. From the stock solution, prepare a
dilution to an appropriate concentration for measurement (typically in the range of 0.1-1.0
mg/mL).

e Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least
15-20 minutes.
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o Blank Measurement: Fill a clean cuvette with the solvent used to dissolve the sample. Place
the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted
from the sample spectrum.

o Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the
sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over
a desired wavelength range (e.g., 200-400 nm).

o Data Analysis: Determine the Amax from the spectrum. If the molar extinction coefficient is
known, the concentration can be calculated using the Beer-Lambert law: A = ecl, where A'is
the absorbance, € is the molar extinction coefficient, c is the concentration, and | is the path
length of the cuvette.

Sample Preparation Data Acquisition Data Analysis

Dissolve Met-Trp | Prepare appropriate » | Record baseline o | Record sample »| Determine Amax o | Calculate concentration
in solvent o dilution '8 (blank) = spectrum s (Beer-Lambert Law)

Click to download full resolution via product page

Caption: Workflow for UV-Vis spectroscopic analysis of Methionyltryptophan.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the
electronic excited states of molecules and their local environment. The intrinsic fluorescence of
Methionyltryptophan is dominated by the tryptophan residue.

Principles of Methionyltryptophan Fluorescence

The indole ring of tryptophan is a natural fluorophore. Upon excitation with UV light, it
transitions to an excited electronic state. It then returns to the ground state by emitting a photon
of a longer wavelength (lower energy). The fluorescence emission spectrum is highly sensitive
to the polarity of the local environment.
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A key consideration for Methionyltryptophan is the potential for fluorescence quenching of the
tryptophan residue by the adjacent methionine residue. Methionine is known to be an efficient
guencher of tryptophan fluorescence through a photoinduced electron transfer mechanism.[5]
This quenching effect can provide insights into the conformation and dynamics of the dipeptide.

Expected Spectroscopic Parameters

Expected .
Parameter . Rationale
Value/Observation

Corresponds to the absorption

Excitation Maximum (Aex) ~280-295 nm ] ] ]
maximum of the indole ring.
The emission is Stokes shifted
~340-350 nm (in aqueous to a longer wavelength. The

Emission Maximum (Aem) ) o i
solution) exact position is sensitive to

the solvent environment.[6]

Quenching by the methionine

residue is expected to reduce

Quantum Yield (®F) Lower than free tryptophan
the fluorescence quantum
yield.[5]
The quenching mechanism
o provides a non-radiative decay
Fluorescence Lifetime (1) Shorter than free tryptophan

pathway, shortening the

excited-state lifetime.

Experimental Protocol: Fluorescence Spectrum
Acquisition

Materials:
o Methionyltryptophan sample
o Fluorescence-grade solvent (e.g., deionized water, buffer)

e Quartz fluorescence cuvettes
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¢ Fluorometer
Procedure:

o Sample Preparation: Prepare a dilute solution of Methionyltryptophan in a fluorescence-
grade solvent. The absorbance of the solution at the excitation wavelength should be low
(typically < 0.1) to avoid inner filter effects.

e Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation
and emission monochromators to the desired wavelengths or scan ranges.

e Blank Subtraction: Record the emission spectrum of the solvent blank. This will be
subtracted from the sample spectrum to remove Raman scattering and other background
signals.

e Acquire Emission Spectrum: Place the sample cuvette in the fluorometer and record the
emission spectrum by scanning the emission monochromator while keeping the excitation
wavelength fixed (e.g., at 295 nm).

o Acquire Excitation Spectrum: To confirm the identity of the fluorophore, record an excitation
spectrum by scanning the excitation wavelength while monitoring the emission at a fixed
wavelength (e.g., the emission maximum).

o Data Analysis: Determine the excitation and emission maxima. The fluorescence intensity
can be used for quantitative analysis, and shifts in the emission maximum can provide
information about the local environment of the tryptophan residue.

Caption: Workflow for fluorescence spectroscopic analysis of Methionyltryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in
solution. Both *H and 3C NMR provide detailed information about the chemical environment of
each atom in Methionyltryptophan.

Principles of NMR Spectroscopy for
Methionyltryptophan
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NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong
magnetic field, nuclei with a non-zero spin, such as *H and 13C, can absorb electromagnetic
radiation at specific frequencies. The exact frequency, known as the chemical shift (), is highly
dependent on the local electronic environment of the nucleus. Coupling between adjacent
nuclei (J-coupling) provides information about the connectivity of atoms.

Predicted NMR Data

While experimental NMR spectra for Methionyltryptophan are not readily available in the public
domain, predicted spectra can be generated based on computational models. The Natural
Products Magnetic Resonance Database (NP-MRD) provides predicted *H and 13C NMR
spectra for Methionyltryptophan.[2]

Predicted *H NMR Spectrum (100 MHz, D20):[2] This data is computationally predicted and
should be used as a guide for experimental verification.

Predicted 13C NMR Spectrum (25 MHz, D20):[2] This data is computationally predicted and
should be used as a guide for experimental verification.

Experimental Protocol: NMR Spectrum Acquisition

Materials:

Methionyltryptophan sample

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes

NMR spectrometer

Procedure:

e Sample Preparation: Dissolve an appropriate amount of Methionyltryptophan (typically 1-10
mg) in the chosen deuterated solvent (0.5-0.7 mL).

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and
shimmed to optimize the magnetic field homogeneity.

© 2026 BenchChem. All rights reserved. 7/15 Tech Support


https://np-mrd.org/natural_products/NP0136584
https://np-mrd.org/natural_products/NP0136584
https://np-mrd.org/natural_products/NP0136584
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Acquire *H Spectrum: Acquire a one-dimensional *H NMR spectrum. This typically involves a
short pulse sequence and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e Acquire 13C Spectrum: Acquire a one-dimensional 33C NMR spectrum. Due to the low natural
abundance of 13C, this requires a longer acquisition time and often involves proton
decoupling to simplify the spectrum.

e 2D NMR (Optional): For complete assignment of all proton and carbon signals, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) can be performed.[7]

o Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier
transformed to generate the NMR spectrum. The spectrum is then phased and baseline
corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual
solvent peak).

Sample Preparation Data Acquisition Data Analysis

Dissolve Met-Trp w| Acquire IH NMR w| Acquire 3C NMR a| Acquire 2D NMR w | Process and reference w| Assign signals and
in deuterated solvent s spectrum = spectrum = (optional) 'd spectra | interpret structure

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis of Methionyltryptophan.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to
obtain structural information through fragmentation analysis.

Principles of Mass Spectrometry for
Methionyltryptophan
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In a mass spectrometer, molecules are first ionized to create charged particles. These ions are
then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass
spectrum is a plot of ion intensity versus m/z. For peptides like Methionyltryptophan, soft
ionization techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are commonly used to produce intact molecular ions.

Expected Mass Spectrometric Data

lon Expected m/z
[M+H]* 336.1376
[M+Na]* 358.1195
[M-H]~ 334.1220

Calculated based on the molecular formula C16H21N30s3S.

Fragmentation Analysis (Tandem MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]*
ion of Methionyltryptophan) and its subsequent fragmentation through collision-induced
dissociation (CID). The resulting fragment ions provide information about the amino acid
sequence and post-translational modifications. A study by Scuderi et al. investigated the
tandem mass spectrometry of oxidized peptides, including Met-Trp, which can be a valuable
resource for understanding its fragmentation patterns.[1] The fragmentation of tryptophan-
containing peptides can sometimes be induced in the ion source.[8]

Experimental Protocol: Mass Spectrum Acquisition

Materials:

e Methionyltryptophan sample

o LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
o Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure:
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o Sample Preparation: Prepare a dilute solution of Methionyltryptophan in an appropriate
solvent system for the chosen ionization method. For ESI, a solution in water/acetonitrile with
a small amount of formic acid is common. For MALDI, the sample is co-crystallized with a
matrix on a target plate.

 Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure
accurate mass measurements.

e Acquire Full Scan Mass Spectrum: Infuse the sample into the mass spectrometer and
acquire a full scan mass spectrum to determine the m/z of the molecular ion.

e Acquire MS/MS Spectrum: Select the molecular ion of interest as the precursor ion. Subject
the precursor ion to collision-induced dissociation and acquire the tandem mass spectrum
(MS/MS) of the fragment ions.

o Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the
MS/MS spectrum to identify characteristic fragment ions (e.g., b- and y-ions) that confirm the
amino acid sequence.

Sample Preparation Data Acquisition Data Analysis

Prepare dilute » | Acquire full scan o | Acquire MS/MS o | Determine molecular o | Analyze fragmentation
Met-Trp solution | MS spectrum = spectrum r weight = pattern

Click to download full resolution via product page

Caption: Workflow for mass spectrometric analysis of Methionyltryptophan.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic
techniques used for the characterization of Methionyltryptophan. While experimental data for
this specific dipeptide is not extensively available in public repositories, this guide has
synthesized information from related compounds and theoretical predictions to offer a robust
framework for its analysis. The provided protocols and expected data will serve as a valuable
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resource for researchers in the fields of peptide chemistry, biochemistry, and drug
development. Further experimental investigation is encouraged to populate the spectroscopic
databases with verified data for this and other dipeptides.

References

e Bojarczuk, A., et al. (2006). IR-LD spectroscopic characterization of L-Tryptophan containing
dipeptides. Journal of Molecular Structure, 792-793, 184-189. [Link]

e Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

e Yuan, T, et al. (2017). Spectroscopic investigation of linear and branched tryptophan-
containing peptides. Journal of Photochemistry and Photobiology A: Chemistry, 335, 237-
246.

e Voges, D., & Crothers, D. M. (1998). Tryptophan fluorescence quenching by methionine and
selenomethionine residues of calmodulin: orientation of peptide and protein binding.
Biochemistry, 37(9), 2813-2821. [Link]

e Miles, J. A,, & Miles, C. O. (2014). Dipeptide Structural Analysis Using Two-Dimensional
NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11),
1964-1967. [Link]

o Royal Society of Chemistry. (2024). Supporting Information. [Link]

o Mgller, I. R., et al. (2011). Mass spectrometric characterization of peptides containing
different oxidized tryptophan residues. Journal of the American Society for Mass
Spectrometry, 22(10), 1834-1845. [Link]

e NP-MRD. (2022). Showing NP-Card for Methionyl-Tryptophan (NP0136584). [Link]

e Scuderi, D., et al. (2015). Tandem mass spectrometry and infrared spectroscopy as a tool to
identify peptide oxidized residues. Physical Chemistry Chemical Physics, 17(39), 25998-
26007.

o Schweitzer-Stenner, R. (2008). Determination of Conformational Preferences of Dipeptides
Using Vibrational Spectroscopy. The Journal of Physical Chemistry B, 112(5), 1572-1580.
[Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16876722/
https://pubmed.ncbi.nlm.nih.gov/9485408/
https://pubs.acs.org/doi/10.1021/ed4008277
https://www.rsc.org/suppdata/d4/sc/d4sc00123a/d4sc00123a1.pdf
https://pubmed.ncbi.nlm.nih.gov/21908092/
https://www.np-mrd.org/nps/NP0136584
https://pubs.acs.org/doi/10.1021/jp0769396
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mookherjee, A., et al. (2020). Structure of Proton-Bound Methionine and Tryptophan Dimers
in the Gas Phase Investigated with IRMPD Spectroscopy and Quantum Chemical
Calculations. The Journal of Physical Chemistry A, 124(10), 1969-1980. [Link]

Immunomart. Methionyltryptophan. [Link]

Chen, Y., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and
microscopy. Proceedings of the National Academy of Sciences, 114(23), 5919-5924. [Link]

Peters, K., et al. (2011). Mass spectrometric characterization of peptides containing different
oxidized tryptophan residues. Journal of the American Society for Mass Spectrometry,
22(10), 1834-1845.

Wei, Y., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption
experiments. Biointerphases, 8(1), 26. [Link]

De Luca, S., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in
Healthy Plant Foods. Metabolites, 10(1), 26. [Link]

Wei, Y., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption
experiments. Biointerphases, 8(1), 26. [Link]

El-Masry, E., et al. (2021). Characterization of tryptophan-containing dipeptides for anti-
angiogenic effects. Acta Physiologica, 231(2), e13556. [Link]

Shafi, S., et al. (2017). A mass spectrometric method for quantification of tryptophan-derived
uremic solutes in human serum. PLoS One, 12(7), e0182247. [Link]

Tkachenko, A., et al. (2016). Development of GC-MS method for identification of dipeptides.
Journal of Analytical & Bioanalytical Techniques, 7(4), 1000320.

Al-Omair, M. A., & Al-Amshany, Z. M. (2019). Solid-Phase Peptide Synthesis of Dipeptide
(Histidine-3-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of
Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. Molecules, 24(19), 34609.

Kim, H. K., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts:
Theory and Applications. Molecules, 22(12), 2157. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7218809/
https://www.immunomart.com/methionyltryptophan-t33323-100-mg/
https://www.pnas.org/doi/10.1073/pnas.1703273114
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3765922/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7168231/
https://pubmed.ncbi.nlm.nih.gov/23958229/
https://pubmed.ncbi.nlm.nih.gov/32894635/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5538682/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150311/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Gucinski, A. C., & Turecek, F. (2011). Mass spectrometric identification of oxidative
modifications of tryptophan residues in proteins: chemical artifact or post-translational
modification? Journal of the American Society for Mass Spectrometry, 22(9), 1596-1605.
[Link]

Samanta, A., & Bandyopadhyay, S. (2023). Insights into the Mechanism of Tryptophan
Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and
Computational Study. ACS Omega, 8(46), 44031-44040. [Link]

Al-Shwaiyat, M. K. A., et al. (2019). Enhancing selectivity in spectrofluorimetric determination
of tryptophan by using graphene oxide nanosheets. Spectrochimica Acta Part A: Molecular
and Biomolecular Spectroscopy, 214, 25-30.

Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry
Data. [Link]

Mookherjee, A., et al. (2020). Structure of Proton-Bound Methionine and Tryptophan Dimers
in the Gas Phase Investigated with IRMPD Spectroscopy and Quantum Chemical
Calculations. The Journal of Physical Chemistry A, 124(10), 1969-1980. [Link]

ResearchGate. (n.d.). 1 H NMR spectra showing tryptophan aromatic proton resonances for
(A)... [Link]

Nishimura, Y., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced
by electrospray ionization mass spectrometry for highly sensitive analysis. Analytical
Methods, 11(35), 4525-4531. [Link]

Cupellini, L., et al. (2017). Sampling the protonation states: pH-dependent UV absorption
spectrum of a polypeptide dyad. arXiv preprint arXiv:1710.03684. [Link]

Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT
Multi-Mode Microplate Reader. [Link]

ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c)
tyrosine. (d) Emission spectrum of Ce 3+ -doped CaMoO 4 nanocrystals. [Link]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3170701/
https://pubs.acs.org/doi/10.1021/acsomega.3c06170
https://www.organicdivision.org/organofluorine/reich/master-table-of-contents/nmr-spectroscopy/1h-nmr-chemical-shifts/
https://pubs.acs.org/doi/10.1021/acs.jpca.9b11915
https://www.researchgate.net/figure/H-NMR-spectra-showing-tryptophan-aromatic-proton-resonances-for-A-40HPCD-1L-Trp_fig2_262718714
https://pubs.rsc.org/en/content/articlelanding/2019/ay/c9ay01339k
https://arxiv.org/abs/1710.03684
https://www.agilent.com/cs/library/applications/uv_fluorescence_peptide_amino_acid_quant.pdf
https://www.researchgate.net/figure/Uv-vis-absorption-spectra-of-a-phenylalanine-b-tryptophan-c-tyrosine-d_fig3_320392680
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

* ResearchGate. (n.d.). Transient mass spectra of protonated Trp. (a) Fragment m/z 188
shows a... [Link]

* ResearchGate. (n.d.). Evolution of the absorption spectrum of the dipeptide Trp-Tyr upon...
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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